

JNJ-26146900: A Versatile Tool for Androgen Receptor Research

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Compound of Interest

Compound Name: JNJ-26146900

Cat. No.: B1673006

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a potent, orally active, nonsteroidal small molecule that has emerged as a valuable tool compound for investigating the androgen receptor (AR).[1][2][3] Functioning as a selective androgen receptor modulator (SARM), it exhibits tissue-selective agonist and antagonist activities.[4][5] Specifically, it demonstrates antagonistic properties in the prostate while showing anabolic effects in bone and muscle.[4][5] This unique profile makes **JNJ-26146900** an excellent candidate for studies related to prostate cancer, bone loss, and muscle wasting.

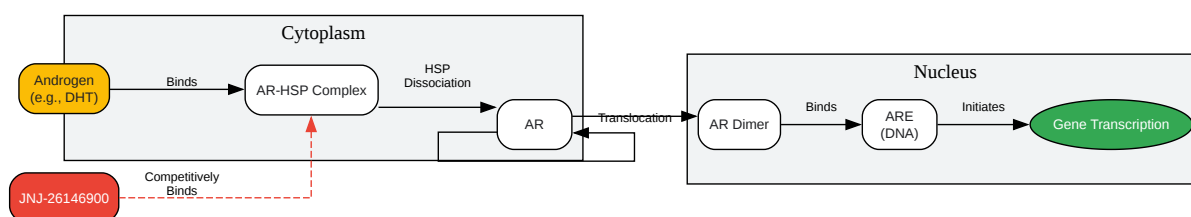
This document provides detailed application notes, comprehensive experimental protocols, and key data associated with **JNJ-26146900** to facilitate its use as a research tool.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C15H15F3N2O3S	[4]
Molecular Weight	360.35 g/mol	[4]
CAS Number	868691-50-3	[4]
Appearance	Solid	[1]

Mechanism of Action

JNJ-26146900 is a competitive antagonist of the androgen receptor. In the canonical AR signaling pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes responsible for various physiological processes. **JNJ-26146900** competes with endogenous androgens for binding to the AR, thereby inhibiting its activation and the subsequent downstream signaling cascade.



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Caption: Androgen Receptor Signaling and **JNJ-26146900** Inhibition.

Quantitative Data

The following table summarizes the key quantitative data for **JNJ-26146900**, demonstrating its potency and efficacy in various experimental models.

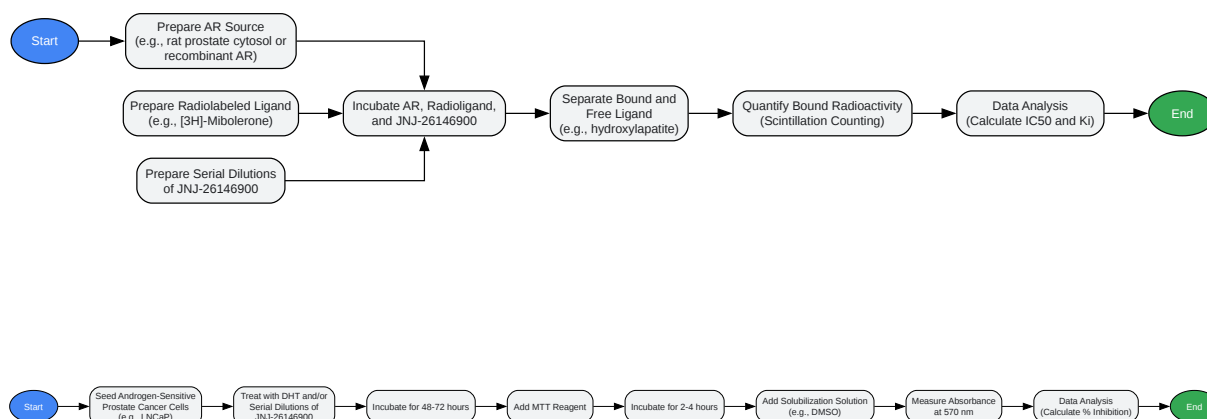
Parameter	Species	Assay System	Value	Reference
Ki	Rat	Androgen Receptor Binding	400 nM	[1][2][3]
In Vivo Efficacy	Rat (Dunning model)	Prostate Tumor Growth Inhibition	Effective at 30-100 mg/kg (p.o.)	[1][2]
In Vivo Efficacy	Mouse (CWR22-LD1 xenograft)	Tumor Growth Inhibition	Significant inhibition	[1][2]
In Vivo Efficacy	Rat (Sprague-Dawley)	Reduction of Ventral Prostate and Levator Ani Muscle Weight	Effective at 10-100 mg/kg (p.o.)	[1][2]
In Vivo Efficacy	Rat (Sprague-Dawley)	Prevention of Castration-Induced Tibial Bone Loss	Effective at 30 mg/kg (p.o.)	[1][2]

Experimental Protocols

Detailed protocols for key experiments to characterize the activity of **JNJ-26146900** are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of **JNJ-26146900** for the androgen receptor.



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References

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